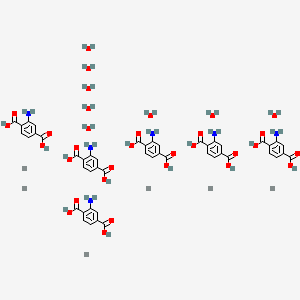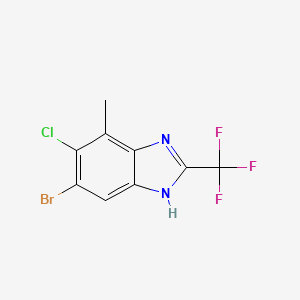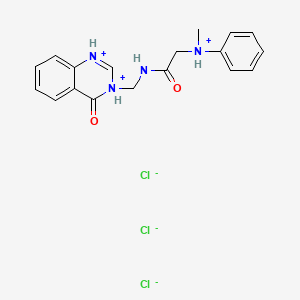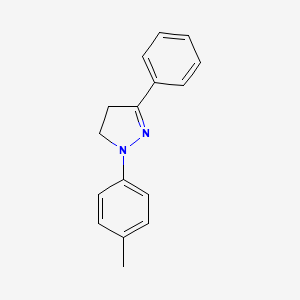![molecular formula C10H7N3 B13781378 1h-Imidazo[4,5-g]quinoline CAS No. 269-08-9](/img/structure/B13781378.png)
1h-Imidazo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo[4,5-g]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring with a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Imidazo[4,5-g]quinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of quinoline-5,6-diamine with aldehydes can yield imidazoquinoline derivatives . Another method involves the use of N-bromosuccinimide (NBS) for selective bromination followed by cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups allows for oxidation to corresponding sulfones.
Reduction: Reduction reactions can modify the quinoline ring, affecting its electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like NBS, followed by nucleophiles for substitution.
Major Products: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the functional groups introduced.
Applications De Recherche Scientifique
1H-Imidazo[4,5-g]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its role in cancer therapy and as an immune response modifier.
Industry: Utilized in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1H-Imidazo[4,5-g]quinoline involves its interaction with molecular targets such as toll-like receptors (TLRs). For instance, imiquimod, a derivative, acts as a TLR7 agonist, leading to the activation of immune responses . This activation results in the production of cytokines, including interferons, which play a crucial role in antiviral and antitumor activities .
Comparaison Avec Des Composés Similaires
Imidazo[1,5-a]quinolines: These compounds share a similar fused ring structure but differ in the position of the imidazole ring fusion.
Quinazoline Derivatives: These compounds also feature a quinoline moiety but with different biological activities and synthetic routes.
Uniqueness: 1H-Imidazo[4,5-g]quinoline is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness allows for targeted interactions with biological molecules, making it a valuable compound in drug development and other applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued research and development will likely uncover even more applications and benefits of this fascinating compound.
Propriétés
Numéro CAS |
269-08-9 |
|---|---|
Formule moléculaire |
C10H7N3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
5H-imidazo[4,5-g]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H |
Clé InChI |
HPBWGDYYASFXRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=CC3=NC=NC3=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)









